molecular formula C14H11FN6O2 B2429923 3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-62-3

3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2429923
CAS No.: 898410-62-3
M. Wt: 314.28
InChI Key: AYMLGSLOLZVENY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of purines . Purines are key components of cellular energy systems (ATP and ADP), signal transduction (GTP, cAMP, cGMP), and, alongside with pyrimidines, RNA and DNA production .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized starting with the preparation of 3-amino [1,2,4]-triazino [5,6- b ]indole by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid .

Scientific Research Applications

Antidepressant and Anxiolytic Agents

Compounds with structures related to 3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. The synthesis and biological evaluation of such derivatives have identified potent serotonin receptor ligands with significant pharmacological potential. These compounds have shown promise in preliminary pharmacological in vivo studies, including potential antidepressant effects in animal models, indicating their significance for the development of new therapeutic agents in mental health (Zagórska et al., 2016).

Molluscicidal Agents

Research into fluorine and phosphorus-substituted derivatives of triazine compounds has explored their application as molluscicidal agents against snails responsible for bilharziasis diseases. Such studies contribute to the development of new strategies for controlling schistosomiasis, a significant public health issue in many parts of the world (Al-Romaizan et al., 2014).

CDK2 Inhibitors in Cancer Treatment

Novel fluorinated cyclic compounds containing the triazine moiety have been synthesized and evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors for tumor cells. These compounds have demonstrated potential activity against CDK2, suggesting their utility in the development of new anticancer therapies (Bawazir & Rahman, 2020).

Supramolecular Polymers

Research into poly(ether ketones) with triazine end-groups has highlighted the formation of supramolecular polymers through hydrogen-bonding interactions. Such materials have potential applications in advanced materials science, particularly in the development of novel polymeric materials with enhanced mechanical and thermal properties (Kunz et al., 2004).

Synthesis of Novel Heterocycles

The synthesis of new heterocyclic compounds, including fluorine/phosphorus-substituted triazinones and related systems, has been explored for various applications, including as potential antitumor agents. These synthetic methodologies contribute to the broader field of heterocyclic chemistry, enabling the development of new compounds with potential biological activity (Nitta et al., 2005).

Properties

IUPAC Name

3-(4-fluorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2/c1-20-11-10(12(22)17-14(20)23)21-6-9(18-19-13(21)16-11)7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,16,19)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLGSLOLZVENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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